(1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride
Overview
Description
(1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride: is a chiral compound with significant potential in various scientific fields. The compound’s structure includes a fluorine atom attached to a cyclobutane ring, which is further bonded to an amine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring is formed through a cyclization reaction, often using a suitable precursor such as a 1,4-dihalobutane.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amine Introduction: The amine group is introduced via nucleophilic substitution, where an appropriate amine source reacts with the fluorinated cyclobutane.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition Studies: Utilized in studying the inhibition of specific enzymes due to its unique structure.
Protein-Ligand Interactions: Investigated for its interactions with various proteins, aiding in drug discovery.
Medicine:
Pharmaceutical Development: Explored for potential therapeutic applications, including as a precursor for drug candidates.
Diagnostic Agents: Studied for use in diagnostic imaging due to its fluorine content.
Industry:
Material Science: Applied in the development of novel materials with specific properties.
Agriculture: Investigated for potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance binding affinity and specificity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.
Comparison with Similar Compounds
(1R,2S)-2-Fluorocyclobutan-1-amine: The free base form without the hydrochloride salt.
(1R,2S)-2-Fluorocyclobutan-1-ol: An alcohol derivative with similar structural features.
(1R,2S)-2-Fluorocyclobutan-1-carboxylic acid: A carboxylic acid derivative with comparable properties.
Uniqueness:
Enhanced Stability: The hydrochloride salt form provides greater stability and solubility compared to the free base.
Specificity: The presence of the fluorine atom imparts unique reactivity and binding characteristics, distinguishing it from other cyclobutane derivatives.
This detailed article provides a comprehensive overview of (1R,2S)-2-Fluorocyclobutan-1-amine;hydrochloride, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R,2S)-2-fluorocyclobutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAHXCYFXSZFDO-RFKZQXLXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248360-31-6 | |
Record name | rac-(1R,2S)-2-fluorocyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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